2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Researchers developing p38 MAP kinase inhibitors require the 2-methylamino-4-pyrimidinyl motif to dissociate CSBP/p38 kinase inhibition from cytochrome P450 inhibition per SmithKline Beecham patents US 5,593,992 & 5,670,527. Substituting 2-amino or 2-dimethylamino analogs alters H-bond donor capacity (2 vs. 1 vs. 0 donors) and compromises the selectivity window. • Validated aldehyde intermediate for constructing 4-(2-methylaminopyrimidin-4-yl)imidazole scaffolds via condensation with 1-Boc-4-aminopiperidine and aryl isonitriles • Hydrochloride salt ensures superior aqueous solubility and handling vs. free base for imine formation and reductive amination • Stable under sealed, dry storage at 2-8°C, supporting multi-batch synthesis campaigns

Molecular Formula C6H8ClN3O
Molecular Weight 173.60 g/mol
Cat. No. B12431661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride
Molecular FormulaC6H8ClN3O
Molecular Weight173.60 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)C=O.Cl
InChIInChI=1S/C6H7N3O.ClH/c1-7-6-8-3-2-5(4-10)9-6;/h2-4H,1H3,(H,7,8,9);1H
InChIKeyRGXCBJYFVKUCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)pyrimidine-4-carbaldehyde HCl: Overview


2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride (free base CAS 180869-39-0; HCl salt CAS 2249723-18-8) is a heterocyclic building block belonging to the aminopyrimidine-4-carbaldehyde class. It features a pyrimidine core bearing a secondary methylamino substituent at the 2-position and a formyl group at the 4-position, supplied as the hydrochloride salt to enhance aqueous solubility and storage stability. Its primary documented role is as a key synthetic intermediate in the preparation of 1,4,5-trisubstituted imidazole-based p38 MAP kinase (CSBP) inhibitors, a class pioneered by SmithKline Beecham [1]. The 2-methylamino-4-pyrimidinyl motif was specifically identified as a pharmacophoric replacement for pyridin-4-yl that dissociates CSBP/p38 kinase inhibition from undesirable cytochrome P450 inhibition while improving oral activity [2]. The hydrochloride salt form (C₆H₈ClN₃O, MW 173.60) is the preferred procurement format for researchers requiring a readily soluble, stable intermediate for condensation and reductive amination reactions .

Key building block – for 1,4,5-trisubstituted imidazole-based p38 MAPK inhibitor synthesis
HCl salt format – enhances aqueous solubility and storage stability for reaction workup
Reported CYP selectivity context – 2-methylamino motif associated with dissociation of p38 inhibition from CYP inhibition

Why Generic Analogs Cannot Substitute


Substituting a structurally similar 2-aminopyrimidine-4-carbaldehyde analog for the 2-(methylamino) variant carries quantifiable risks in both synthetic fidelity and biological outcome. The secondary methylamino group (–NHCH₃) provides a single hydrogen-bond donor, unlike the primary amino (–NH₂) of 2-aminopyrimidine-4-carbaldehyde which offers two donors, or the tertiary dimethylamino (–N(CH₃)₂) of the dimethyl analog which offers none. This difference directly affects the capacity to form specific intermolecular interactions essential for target binding [1]. In the SmithKline p38 inhibitor series, the 2-methylaminopyrimidin-4-yl moiety was explicitly selected over 2-aminopyrimidin-4-yl and pyridin-4-yl because it achieved the necessary balance between kinase inhibition and cytochrome P450 selectivity [2]. Regioisomeric substitution also matters: the 4-carbaldehyde regioisomer enables imidazole formation at the correct vector, whereas the 5-carbaldehyde isomer (CAS 672307-83-4) positions the reactive handle incorrectly for the same cyclization chemistry [3]. Finally, the hydrochloride salt offers superior aqueous solubility and handling characteristics compared to the free base, a practical advantage that impacts reaction reproducibility in aqueous or protic solvent systems .

!
H‑bond donor mismatch Replacing 2‑methylamino (1 donor) with 2‑amino (2 donors) or 2‑dimethylamino (0 donors) may alter target‑binding interaction profiles.
!
Regioisomer mispairing 5‑carbaldehyde analog (CAS 672307‑83‑4) yields regioisomeric imidazoles that may not reproduce the reported p38 pharmacophore geometry.
!
Salt form impacts solubility Free base solubility in aqueous media is limited; substitution with free base may reduce reaction reproducibility in protic solvent systems.

Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Capacity

The 2-(methylamino) group possesses exactly one hydrogen-bond donor (N–H), distinguishing it from the 2-amino analog (2 H-bond donors) and the 2-dimethylamino analog (0 H-bond donors). This single-donor capacity influences intermolecular interactions in both synthetic intermediates and final bioactive compounds [1]. In the CSBP/p38 kinase inhibitor series, the 2-methylaminopyrimidin-4-yl substitution was selected over 2-amino and other variants because it provided the optimal balance of kinase binding and cytochrome P450 selectivity [2].

H‑Bond Donor Count
Class‑level inference
1 donor (‑NHCH₃) vs. 2 (‑NH₂) and 0 (‑N(CH₃)₂)
Reported single‑donor motif may influence target selectivity context
Analog switching may introduce off‑target interaction differences
Medicinal chemistry Kinase inhibitor design Structure-activity relationship

p38 Kinase vs. Cytochrome P450 Selectivity

In a series of pyrimidinylimidazole CSBP/p38 kinase inhibitors, replacing the pyridin-4-yl group with 2-methylaminopyrimidin-4-yl effectively dissociated p38 kinase inhibition from hepatic cytochrome P450 (CYP) inhibition. The 2-methylaminopyrimidin-4-yl-substituted compounds demonstrated reduced CYP inhibition while simultaneously achieving increased oral activity compared to the pyridinyl parent compounds [1]. This selectivity improvement was quantified through comparative CYP inhibition assays, though exact IC₅₀ ratios are reported in the primary patent literature (US 5,593,992; WO 96/21452) [2].

p38 vs. CYP Selectivity
Cross‑study comparable
Reduced CYP inhibition, increased oral activity vs. pyridinyl series
Supports selectivity‑window context for p38 inhibitor design
Quantitative IC₅₀ ratios in primary patent documents
Kinase inhibitor selectivity Cytochrome P450 Drug metabolism

Regiochemistry for Imidazole Cyclization

The 4-carbaldehyde regioisomer (target compound) is documented as Intermediate (VI) in the synthesis of 1,4,5-trisubstituted imidazole-based p38 inhibitors via condensation with 1-Boc-4-aminopiperidine to form imine (VIII), followed by reaction with an isonitrile (XII) to produce the imidazole core (XIII) [1][2]. The 5-carbaldehyde isomer (CAS 672307-83-4) would generate a regioisomeric imidazole with altered substitution geometry, which would not reproduce the validated pharmacophore. This regiospecificity is critical because the imidazole 4-(pyrimidinyl) vector is essential for p38 kinase binding [3].

Regiochemistry: 4‑ vs. 5‑CHO
Head‑to‑head
4‑carbaldehyde enables correct imidazole geometry; 5‑isomer gives regioisomer
4‑regioisomer supports reported pharmacophore fidelity
Regioisomeric products may show distinct activity profiles
Heterocyclic synthesis Imidazole formation Regiochemical fidelity

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt (CAS 2249723-18-8; MW 173.60) exhibits enhanced aqueous solubility compared to the free base form (CAS 180869-39-0; MW 137.14). Supplier technical documentation confirms that the hydrochloride salt form is specifically designed to improve water solubility, making it more suitable for aqueous reaction conditions and biological assay preparation . The free base, in contrast, is primarily soluble in organic solvents, which limits its utility in aqueous or protic media without additional solubilization strategies . This solubility difference impacts both synthetic workflow (e.g., reductive amination in aqueous solvent mixtures) and biological testing (e.g., compound dissolution for cellular assays).

Salt vs. Free Base Solubility
Data to verify
HCl salt: enhanced aqueous solubility; free base: organic‑soluble
Format choice may influence aqueous reaction reproducibility
Exact fold‑difference formulation‑dependent; confirm per protocol
Formulation science Aqueous solubility Salt selection

Reactivity with Formaldehyde

In a comparative study of aminopyrimidine reactivity with formaldehyde (Krackov & Christensen, 1962), 2-(methylamino)pyrimidine (V) reacts with formaldehyde at room temperature to give the corresponding methylol derivatives, while 2-(dimethylamino)pyrimidine (IX) fails to react entirely under identical conditions [1]. 2-Aminopyrimidine (II) also reacts but yields N-(2-pyrimidinyl)aminomethanol (III), with infrared analysis confirming the methylol structure through N–H stretching band shifts (from 3,320/3,170 cm⁻¹ to a single broad band at 3,225 cm⁻¹) [1]. This differential reactivity demonstrates that the secondary methylamino group retains nucleophilic reactivity toward electrophiles, whereas the tertiary dimethylamino group is inert, and the primary amino group shows a distinct product distribution.

Formaldehyde Reactivity
Class‑level inference
Methylamino: reactive; amino: reactive (diff. product); dimethylamino: inert
Methylamino retains nucleophilic character for derivatization
Dimethyl analog lacks synthetic utility under these conditions
Nucleophilic reactivity Methylolation Pyrimidine chemistry

Validated Intermediate Status

In the SmithKline Beecham synthesis route to 1,4,5-trisubstituted imidazole p38 kinase inhibitors, 2-(methylamino)pyrimidine-4-carbaldehyde (Intermediate VI) is converted to the corresponding imine (VIII) by treatment with 1-Boc-4-aminopiperidine (VII). The imine formation proceeds under standard condensation conditions, and the resulting imine (VIII) is subsequently reacted with isonitrile (XII) in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to produce the imidazole core (XIII) [1][2]. This multi-step sequence is documented across multiple patents (US 5,593,992; US 5,670,527; US 5,593,991; WO 96/21452), establishing the compound as a validated intermediate for this therapeutically important compound class [3].

Validated Intermediate Status
Source review
Multi‑step imidazole formation documented across patents
Reported as key intermediate in p38 inhibitor synthesis route
Substitution with non‑methylamino analog yields unknown products
Process chemistry Imine condensation Drug intermediate

High-Value Application Scenarios


p38 MAP Kinase Inhibitor Lead Optimization

Research groups pursuing p38 MAP kinase inhibitors should procure this compound as the validated aldehyde intermediate for constructing 4-(2-methylaminopyrimidin-4-yl)imidazole scaffolds. The 2-methylamino-4-pyrimidinyl motif is the substituent that Adams et al. (1998) demonstrated dissociates CSBP/p38 kinase inhibition from hepatic cytochrome P450 inhibition while increasing oral activity [1]. When designing SAR studies around the pyrimidine substituent, using the 2-methylamino variant as the starting aldehyde ensures that condensation products recapitulate the validated pharmacophore. Substituting the 2-amino or 2-dimethylamino analogs would alter hydrogen-bonding capacity (2 vs. 1 vs. 0 donors) and may compromise the selectivity window established in the original SmithKline patents [2].

Imine–Isonitrile Imidazole Synthesis

This compound is ideally suited for the specific synthetic route documented in US Patents 5,593,992 and 5,670,527: condensation with 1-Boc-4-aminopiperidine to form the key imine intermediate (VIII), followed by reaction with an aryl isonitrile in the presence of TBD to construct the 1,4,5-trisubstituted imidazole core [3][4]. The 4-carbaldehyde regioisomer is essential for correct imidazole substitution geometry; using the 5-carbaldehyde isomer (CAS 672307-83-4) would generate a regioisomeric imidazole with altered pharmacological properties. The hydrochloride salt form facilitates dissolution in the polar solvents typically used for imine formation reactions.

Aqueous-Phase Reductive Amination

For researchers employing reductive amination or Schiff base formation in aqueous or mixed aqueous-organic solvent systems, the hydrochloride salt form offers practical advantages in solubility and handling . The aldehyde group at the 4-position is sterically accessible for condensation with primary amines, while the 2-methylamino group remains available for subsequent functionalization or metal coordination. This dual reactivity makes the compound suitable for constructing more complex heterocyclic libraries where both the aldehyde and the methylamino group participate in orthogonal transformations.

Inflammatory Disease Model Compound Supply

Organizations developing p38 inhibitors for inflammatory disease models (rheumatoid arthritis, cytokine-mediated disorders) can use this intermediate as the entry point for synthesizing imidazole-based CSBP/p38 inhibitors that have demonstrated oral activity in preclinical models [1]. The hydrochloride salt's enhanced stability under recommended storage conditions (sealed, dry, 2–8°C) supports medium-term inventory management for multi-batch synthesis campaigns .

Application
Selection Property
Validation Focus
p38 MAPK inhibitor lead optimization
2‑Methylamino‑4‑pyrimidinyl motif
Reported p38/CYP selectivity window context
Imine–isonitrile imidazole synthesis
4‑Carbaldehyde regioisomer for correct geometry
Reported synthetic route compatibility
Aqueous‑phase reductive amination
HCl salt aqueous solubility
Reaction reproducibility in protic media
Inflammatory disease model compound supply
Intermediate for oral‑active p38 inhibitors
Reported oral activity in preclinical model context
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